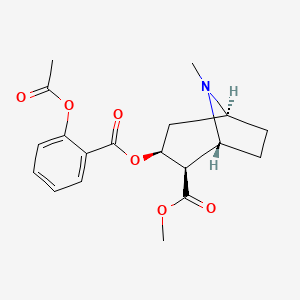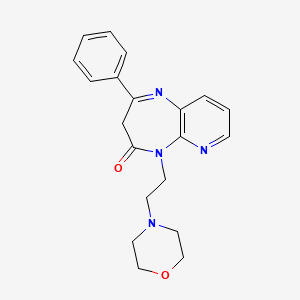
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of its ring(s). This particular compound features a diazepine ring fused with a pyridine ring, along with additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and diazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:
Pyridine derivatives: These serve as the starting material for the pyridine ring.
Diazepine derivatives: These are used to form the diazepine ring.
Catalysts: Such as palladium or platinum catalysts to facilitate the fusion of the rings.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Diazepam: A well-known diazepine derivative used as a medication.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical applications.
Uniqueness
4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-morpholinoethyl)-2-phenyl- is unique due to its specific combination of functional groups and ring structures
特性
CAS番号 |
113524-29-1 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
5-(2-morpholin-4-ylethyl)-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C20H22N4O2/c25-19-15-18(16-5-2-1-3-6-16)22-17-7-4-8-21-20(17)24(19)10-9-23-11-13-26-14-12-23/h1-8H,9-15H2 |
InChIキー |
QACPGDVVCLEKQH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C(=O)CC(=NC3=C2N=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


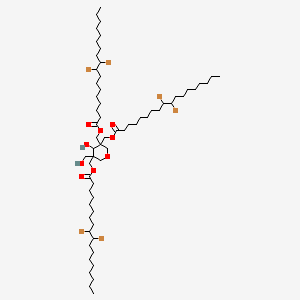

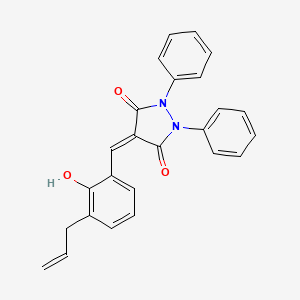


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)

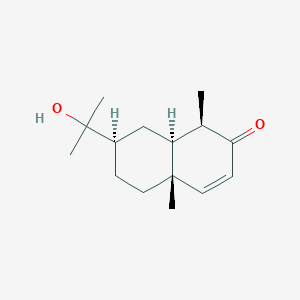

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
